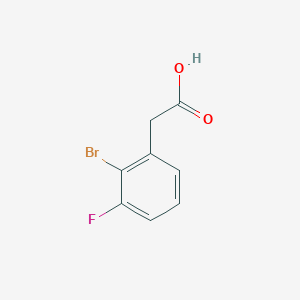

2-(2-Bromo-3-fluorophenyl)acetic acid

描述

Overview of Halogenation Strategies in Organic Synthesis

Halogenation is a fundamental transformation in organic synthesis, involving the introduction of one or more halogen atoms into a molecule. researchgate.net The methods for incorporating halogens are diverse and can be broadly categorized into electrophilic, nucleophilic, and radical pathways.

Electrophilic Halogenation: This is a common method for halogenating aromatic rings. Reagents such as elemental halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst (e.g., FeCl₃, AlBr₃) are used to substitute hydrogen atoms on the aromatic ring. For more reactive substrates, milder reagents like N-halosuccinimides (NCS, NBS) can be employed. The regioselectivity of the reaction is governed by the electronic nature of the substituents already present on the ring.

Nucleophilic Halogenation: This strategy is often used to replace other functional groups, such as hydroxyl or amino groups, with halogens. The Sandmeyer reaction, for instance, allows for the conversion of an aryl amine to an aryl halide via a diazonium salt intermediate.

Radical Halogenation: This method is typically used for the halogenation of alkyl side chains. For instance, the benzylic position of a phenylacetic acid derivative can be brominated using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). chemicalbook.com

Modern organic synthesis is increasingly focused on developing more sustainable and selective halogenation methods. researchgate.net This includes the use of catalytic systems to minimize waste and the development of enzymatic halogenation processes that offer high regioselectivity and stereoselectivity under mild conditions. researchgate.net

Significance of Acetic Acid Moiety in Pharmaceutical and Agrochemical Intermediates

The acetic acid moiety is a crucial pharmacophore and a versatile synthetic handle in the development of pharmaceuticals and agrochemicals. researchgate.netgoogle.com Its carboxylic acid group can engage in vital interactions, such as hydrogen bonding, with biological targets like enzymes and receptors.

In pharmaceuticals , the phenylacetic acid scaffold is found in a variety of drugs. For example, it forms the core of many non-steroidal anti-inflammatory drugs (NSAIDs). The acidic proton allows for salt formation, which is often used to improve the solubility and bioavailability of drug candidates. Furthermore, the carboxylic acid group can be esterified or converted to an amide to generate prodrugs with improved pharmacokinetic profiles.

In the agrochemical sector, arylacetic acid derivatives are utilized in the synthesis of herbicides and plant growth regulators. The acidic nature of the moiety can be critical for the mode of action and translocation of the active ingredient within the plant. The structural diversity that can be achieved by modifying the aromatic ring of phenylacetic acid allows for the fine-tuning of herbicidal activity and selectivity.

Contextualizing 2-(2-Bromo-3-fluorophenyl)acetic acid within Advanced Organic Synthesis

This compound is a polysubstituted arylacetic acid derivative that serves as a valuable building block in advanced organic synthesis. Its structure, featuring both a bromine and a fluorine atom on the phenyl ring, offers multiple points for chemical modification.

The bromine atom is a particularly useful functional group. It can participate in a wide range of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of various carbon-based substituents. This is a powerful strategy for building molecular complexity. The bromine can also be a precursor for organometallic reagents, such as Grignard or organolithium reagents, which can then be used in a variety of carbon-carbon bond-forming reactions.

The fluorine atom, on the other hand, is often incorporated to enhance the metabolic stability and binding affinity of a molecule. The strong carbon-fluorine bond is resistant to metabolic cleavage, and the high electronegativity of fluorine can lead to favorable interactions with biological targets. nih.gov

The synthesis of this compound itself would likely involve a multi-step sequence. A plausible route could start from a readily available substituted benzene (B151609) derivative, followed by the introduction of the acetic acid side chain. This could be achieved, for example, through a Willgerodt-Kindler reaction on a corresponding acetophenone (B1666503) or via cyanation of a benzyl (B1604629) halide followed by hydrolysis.

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 958454-33-6 |

| Molecular Formula | C₈H₆BrFO₂ |

| Molecular Weight | 233.03 g/mol |

| IUPAC Name | This compound |

| SMILES | C1=CC(=C(C(=C1)F)Br)CC(=O)O |

Note: This data is compiled from publicly available chemical supplier databases.

Emerging Research Trajectories for Arylacetic Acid Scaffolds

The arylacetic acid scaffold continues to be a fertile ground for new discoveries in chemical research. Current and emerging research trajectories are focused on several key areas:

Development of Novel Therapeutics: Researchers are actively exploring new applications for arylacetic acid derivatives beyond their traditional use as NSAIDs. These include their potential as anticancer, anticonvulsant, and antibacterial agents. nih.gov The ability to readily modify the aryl ring allows for the creation of large libraries of compounds for high-throughput screening.

Asymmetric Synthesis: The synthesis of enantiomerically pure arylacetic acid derivatives is a significant area of research, as the biological activity of these compounds often resides in a single enantiomer. The development of new catalytic asymmetric methods for the synthesis of these chiral molecules is a key focus.

Green Chemistry Approaches: There is a growing emphasis on developing more environmentally friendly methods for the synthesis of arylacetic acid derivatives. This includes the use of greener solvents, catalysts, and reaction conditions to minimize the environmental impact of chemical manufacturing.

Structure

3D Structure

属性

IUPAC Name |

2-(2-bromo-3-fluorophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO2/c9-8-5(4-7(11)12)2-1-3-6(8)10/h1-3H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQCHYZKUKPMGKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)Br)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20650425 | |

| Record name | (2-Bromo-3-fluorophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20650425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

958454-33-6 | |

| Record name | (2-Bromo-3-fluorophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20650425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 2 2 Bromo 3 Fluorophenyl Acetic Acid

Advanced Synthetic Routes and Optimization Strategies

Advanced synthetic strategies for 2-(2-Bromo-3-fluorophenyl)acetic acid are primarily centered on two logical retrosynthetic disconnections: the bromination of a fluorinated precursor or the fluorination of a brominated precursor. The optimization of these routes depends heavily on managing regioselectivity and reaction efficiency through the choice of reagents and conditions.

This approach begins with a readily available fluorophenylacetic acid, typically 3-fluorophenylacetic acid, and introduces a bromine atom at the C-2 position through electrophilic aromatic substitution. The key challenge in this pathway is controlling the position of bromination, as the directing effects of the existing substituents—fluorine and the acetic acid side chain—are crucial.

The primary challenge in synthesizing this compound from 3-fluorophenylacetic acid is achieving regioselective bromination at the C-2 position. The outcome of electrophilic aromatic bromination is governed by the directing effects of the substituents already present on the benzene (B151609) ring. mdpi.com In the case of 3-fluorophenylacetic acid, the fluorine atom is an ortho-, para-director, while the acetic acid group is a meta-director. Both groups are deactivating. The desired C-2 position is ortho to both the fluorine and the acetic acid group, making its activation complex.

To achieve the desired 2-bromo isomer, reaction conditions must be carefully optimized to favor substitution at this specific position over other possibilities (e.g., C-4 or C-6). Techniques to enhance regioselectivity include:

Use of Sterically Hindered Brominating Agents: Employing bulky reagents can favor substitution at less sterically hindered positions.

Catalyst Selection: Lewis acid or Brønsted acid catalysts can influence the electronic properties of the ring and the reactivity of the brominating agent, thereby altering the positional selectivity. nih.gov Zeolites, for instance, have been shown to induce high para-selectivity in the bromination of some substrates. nih.gov

Solvent Effects: The choice of solvent can impact the reactivity of the electrophile and stabilize certain reaction intermediates over others, which can be harnessed to improve the yield of the target isomer.

Computational analysis and theoretical calculations can be employed to predict the most likely sites of electrophilic attack, providing insight into the inherent positional selectivity before experimentation. researchgate.net

The choice of brominating agent is critical for the efficiency and selectivity of the reaction. Different agents vary in their reactivity, handling requirements, and by-product formation. nih.gov For a substrate like 3-fluorophenylacetic acid, which has a moderately deactivated ring, a balance must be struck between a reagent that is reactive enough to effect bromination but selective enough to yield the desired isomer. organic-chemistry.org

| Brominating Agent | Characteristics | Reaction Conditions & Efficiency |

| Molecular Bromine (Br₂) | Highly reactive and corrosive liquid; often requires a catalyst (e.g., FeBr₃). Can lead to over-bromination if not carefully controlled. nih.gov | Stronger conditions may be needed for deactivated rings. Its high reactivity can sometimes lower regioselectivity. nih.gov |

| N-Bromosuccinimide (NBS) | Crystalline solid, easier to handle than Br₂. A source of electrophilic bromine, often used for allylic/benzylic bromination but also for aromatic bromination with an appropriate catalyst. nsf.gov | Generally requires a catalyst or acidic medium for aromatic bromination. The reactivity of NBS can be enhanced via halogen bonding with additives like mandelic acid. nsf.gov It is often highly regioselective. nih.gov |

| Tetraalkylammonium tribromides | Solid, stable reagents that are safer alternatives to Br₂. They can be highly para-selective for certain substrates like phenols. nih.gov | Offer mild reaction conditions and can provide high selectivity, potentially favoring a specific isomer. |

| In-situ Generated Bromine | Systems like HBr/H₂O₂ or NaBr/Oxone generate Br₂ in the reaction mixture, avoiding the handling of pure bromine. organic-chemistry.org | These methods are considered greener and safer. Reaction efficiency and selectivity are dependent on the specific oxidant and acid system used. researchgate.net |

An alternative synthetic strategy involves introducing the fluorine atom onto a bromo-substituted phenylacetic acid precursor. This can be accomplished through either nucleophilic or electrophilic fluorination methods, each with distinct mechanisms and requirements.

Nucleophilic aromatic substitution (SNAr) is a pathway for introducing a fluorine atom by displacing a suitable leaving group on the aromatic ring with a fluoride (B91410) ion (e.g., from KF or CsF). The reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the negatively charged intermediate (Meisenheimer complex). masterorganicchemistry.comstackexchange.com

For this approach to be viable for synthesizing this compound, a precursor such as 2-bromo-3-X-phenylacetic acid would be required, where 'X' is a good leaving group. Paradoxically, in SNAr reactions, aryl fluorides are often more reactive than other aryl halides because the highly electronegative fluorine atom strongly stabilizes the intermediate, and the cleavage of the carbon-halogen bond is not the rate-determining step. masterorganicchemistry.comstackexchange.com

| Leaving Group | Relative Reactivity in SNAr | Comments |

| -NO₂ | Excellent | The nitro group is a very strong electron-withdrawing group, making it an excellent activator and leaving group for SNAr reactions. |

| -F | Very Good | Fluorine's high electronegativity effectively stabilizes the Meisenheimer complex, accelerating the rate-determining addition step. stackexchange.com |

| -Cl, -Br, -I | Good to Moderate | Reactivity generally follows the order F > Cl > Br > I, which is the reverse of what is seen in SN1/SN2 reactions. masterorganicchemistry.com |

A plausible, though multi-step, route could involve the synthesis of 2-bromo-3-nitrophenylacetic acid followed by the displacement of the nitro group with a fluoride source under high temperatures in a polar aprotic solvent like DMF or DMSO.

Electrophilic fluorination involves the direct reaction of an electron-rich aromatic ring with an electrophilic fluorine source ("F+"). This method would start with a precursor like 2-bromophenylacetic acid. However, this approach is challenging because the aromatic ring is deactivated by both the bromine atom and the acetic acid group, making it less susceptible to electrophilic attack. youtube.com

Success requires the use of powerful and modern electrophilic fluorinating agents. These reagents contain a nitrogen-fluorine bond, where the fluorine atom is electron-deficient and can act as an electrophile. tcichemicals.com

| Fluorinating Agent | Acronym | Characteristics |

| Selectfluor® | F-TEDA-BF₄ | A widely used, commercially available, and relatively stable crystalline solid. It is one of the most common electrophilic fluorinating agents. scripps.edu |

| N-Fluorobenzenesulfonimide | NFSI | A powerful fluorinating agent, effective for a wide range of substrates, including less reactive ones. |

| Acetyl Hypofluorite | AcOF | A highly reactive agent prepared in-situ from fluorine gas. It is very effective but requires specialized equipment for handling fluorine. organic-chemistry.org |

The efficiency of electrophilic fluorination on such a deactivated substrate would be highly dependent on the reaction conditions, including the choice of solvent (often acidic media like trifluoroacetic acid) and the specific fluorinating agent used. youtube.comorganic-chemistry.org

Cross-Coupling Reactions for Arylacetic Acid Formation

Cross-coupling reactions have become a cornerstone of modern organic synthesis, offering efficient methods for the formation of carbon-carbon bonds. For the synthesis of this compound, these strategies can be employed to construct the arylacetic acid framework.

Palladium-catalyzed reactions are powerful tools for the formation of C-C bonds. One potential route to this compound involves the carbonylation of a suitable benzyl (B1604629) halide. For instance, 2-bromo-3-fluorobenzyl bromide could be subjected to palladium-catalyzed carbonylation. This reaction typically utilizes carbon monoxide as the carbonyl source and can be performed under atmospheric pressure using specific ligand systems, such as Xantphos, to achieve high yields of the corresponding carboxylic acid. nih.govulb.ac.be The general transformation is highlighted in the following reaction scheme:

Reaction Scheme: Palladium-Catalyzed Carbonylation of a Benzyl Bromide

2-bromo-3-fluorobenzyl bromide + CO + H₂O --(Pd catalyst, ligand, base)--> this compound

Another palladium-catalyzed approach is the direct carboxylation of an aryl bromide with carbon dioxide. nih.gov This method avoids the use of toxic carbon monoxide. While typically applied to aryl halides, extension to a benzylic system or a related precursor could be envisioned under specific catalytic conditions.

A further palladium-catalyzed strategy involves the α-arylation of an acetic acid derivative. rsc.org In a hypothetical application to this synthesis, a pre-formed 2-bromo-3-fluorophenyl halide could be coupled with an enolate equivalent of acetic acid.

Copper-catalyzed reactions offer a cost-effective alternative to palladium-based methods. A plausible copper-promoted strategy for the synthesis of this compound could involve the esterification of a suitable carboxylic acid with a benzyl halide, followed by hydrolysis. For example, a copper(I)-catalyzed coupling of an alkynoic acid with a benzyl halide has been demonstrated to be effective under ligand-free conditions. researchgate.net While not a direct route to the acetic acid, this suggests the possibility of copper-promoted C-O bond formation to create an ester precursor.

A more direct, though not strictly a coupling reaction in the modern sense, is the Willgerodt-Kindler reaction. wikipedia.orgorganic-chemistry.orgsciencemadness.org This reaction can convert an aryl ketone, such as a hypothetical 2'-bromo-3'-fluoroacetophenone, into the corresponding thioamide using sulfur and an amine (like morpholine). Subsequent hydrolysis of the thioamide would yield the desired phenylacetic acid. wikipedia.org

Reaction Scheme: Willgerodt-Kindler Reaction

2'-bromo-3'-fluoroacetophenone + S₈ + Morpholine → 2-(2-bromo-3-fluorophenyl)thioacetomorpholide

2-(2-bromo-3-fluorophenyl)thioacetomorpholide + H₂O/H⁺ → this compound

Multi-Step Synthesis from Substituted Benzene Derivatives

Classical multi-step synthetic sequences starting from readily available substituted benzenes are a common approach for preparing complex aromatic compounds.

A potential multi-step synthesis could commence with a substituted aniline (B41778) or nitrobenzene. For instance, starting from o-bromoaniline, a sequence of nitration, reduction, and subsequent functional group interconversions can be envisioned. A reported synthesis of 3-bromo-2-fluoronitrobenzene (B1519329) involves the acetylation of o-bromoaniline, followed by nitration to introduce a nitro group, and then hydrolysis. google.com

Table 1: Hypothetical Multi-Step Synthesis via Nitration and Reduction

| Step | Reactant | Reagents | Product |

| 1 | o-Bromoaniline | Acetic anhydride (B1165640) | N-(2-bromophenyl)acetamide |

| 2 | N-(2-bromophenyl)acetamide | Nitrating agent (e.g., HNO₃/H₂SO₄) | N-(2-bromo-6-nitrophenyl)acetamide |

| 3 | N-(2-bromo-6-nitrophenyl)acetamide | Acid/Base hydrolysis | 2-Bromo-6-nitroaniline |

| 4 | 2-Bromo-6-nitroaniline | NaNO₂, HBF₄ (Balz-Schiemann) | 1-Bromo-3-fluoro-2-nitrobenzene |

| 5 | 1-Bromo-3-fluoro-2-nitrobenzene | Reducing agent (e.g., Fe/HCl) | 2-Bromo-3-fluoroaniline (B56032) |

From 2-bromo-3-fluoroaniline, further steps would be required to introduce the acetic acid side chain.

The Sandmeyer reaction is a versatile tool for the conversion of an amino group on an aromatic ring into a variety of other functional groups via a diazonium salt intermediate. wikipedia.orgbyjus.comorganic-chemistry.orgnih.govpku.edu.cn Following the synthesis of 2-bromo-3-fluoroaniline as described above, a Sandmeyer reaction could be employed to introduce a cyano group, which can then be hydrolyzed to the carboxylic acid.

Reaction Scheme: Sandmeyer Reaction and Hydrolysis

2-bromo-3-fluoroaniline --(1. NaNO₂, H⁺; 2. CuCN)--> 2-bromo-3-fluorobenzonitrile

2-bromo-3-fluorobenzonitrile --(H₂O, H⁺, heat)--> 2-bromo-3-fluorobenzoic acid

To obtain the target phenylacetic acid, the synthetic strategy would need to be modified to introduce a two-carbon side chain. An alternative route could involve the conversion of 2-bromo-3-fluoroaniline to 2-bromo-3-fluorobenzaldehyde (B1292724). The synthesis of 2-bromo-3-fluorobenzaldehyde has been reported from (3-bromo-2-fluorophenyl)methanol (B151456) by oxidation with manganese dioxide. chemicalbook.comfluoromart.com This aldehyde can then be converted to the desired acetic acid through various methods, such as the Darzens condensation followed by hydrolysis and decarboxylation, or by conversion to the corresponding benzyl halide followed by cyanation and hydrolysis.

Exploration of Novel Catalytic Systems for C-Br and C-F Bond Formation

Recent advancements in catalysis offer new possibilities for the synthesis of halogenated aromatic compounds.

Visible-light photoredox catalysis has emerged as a powerful technique for the formation of C-F and C-Br bonds under mild conditions. mdpi.comnih.gov These methods often utilize radical intermediates and can offer unique selectivities. For the synthesis of this compound, a late-stage photoredox-mediated bromination or fluorination of a suitable precursor could be a potential strategy. acs.org

Enzyme-catalyzed reactions are gaining increasing attention in organic synthesis due to their high selectivity and mild reaction conditions. researchgate.netbohrium.comrsc.org While enzymatic C-Br bond formation is less common, significant progress has been made in enzymatic C-F bond formation. researchgate.net Fluorinases are enzymes capable of catalyzing the formation of a C-F bond. researchgate.net Although the direct application to a complex aromatic substrate like a precursor to this compound is still a developing area, these biocatalytic methods represent a frontier in the synthesis of fluorinated organic molecules.

Reaction Mechanism Elucidation

Understanding the reaction mechanisms is pivotal for optimizing synthetic routes and controlling product outcomes. The following sections delve into the mechanistic details of key transformations relevant to the synthesis of this compound.

The introduction of the bromine atom onto the aromatic ring is a critical step and typically proceeds via an electrophilic aromatic substitution (EAS) mechanism. The starting material for this step would likely be 3-fluorotoluene (B1676563) or a derivative thereof. The presence of the fluorine atom and the alkyl group influences the regioselectivity of the bromination.

The generally accepted mechanism for electrophilic aromatic bromination involves the following steps:

Generation of the Electrophile: Molecular bromine (Br₂) itself is not sufficiently electrophilic to react with a deactivated or moderately activated aromatic ring. Therefore, a Lewis acid catalyst, such as FeBr₃ or AlBr₃, is typically employed to polarize the Br-Br bond, generating a more potent electrophilic species, often represented as Br⁺.

Equation: Br₂ + FeBr₃ → Br⁺[FeBr₄]⁻

Formation of the Sigma Complex (Arenium Ion): The π electrons of the aromatic ring attack the electrophilic bromine, leading to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The fluorine atom at position 3 and the directing effect of the other substituent will determine the position of bromine attachment. The fluorine atom is an ortho-, para-director due to its ability to donate a lone pair of electrons through resonance, but it is also a deactivating group due to its high electronegativity (inductive effect). The bromine will preferentially add to the position that leads to the most stable arenium ion.

Deprotonation and Re-aromatization: A weak base, such as the [FeBr₄]⁻ complex, removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring and yielding the brominated product.

The regiochemical outcome of this halogenation is crucial. For a precursor like 3-fluorotoluene, the incoming bromine atom would be directed to positions ortho or para to the methyl group and ortho or para to the fluorine atom. The interplay of these directing effects determines the final position of the bromine atom. To achieve the desired 2-bromo-3-fluoro substitution pattern on a phenylacetic acid, the starting material and the bromination conditions must be carefully chosen.

The kinetics and thermodynamics of the synthetic steps, particularly the halogenation, are influenced by the nature of the substrate and the reaction conditions.

Kinetics: The rate-determining step in electrophilic aromatic bromination is typically the formation of the sigma complex. The reaction rate is influenced by several factors:

Substrate Reactivity: The presence of the deactivating fluorine atom on the aromatic ring will generally slow down the rate of electrophilic substitution compared to unsubstituted benzene.

Catalyst Concentration: The concentration of the Lewis acid catalyst directly affects the concentration of the active electrophile, thus influencing the reaction rate.

Temperature: As with most chemical reactions, increasing the temperature will increase the reaction rate. However, it may also lead to the formation of undesired side products.

A general rate law for electrophilic aromatic bromination can be expressed as: Rate = k[Aromatic Substrate][Br₂][Catalyst]

The following table provides a conceptual overview of the thermodynamic considerations for the key bromination step:

| Parameter | Description | Expected Value for Bromination of a Fluorinated Aromatic Ring |

| ΔH (Enthalpy) | Heat of reaction | Exothermic (-) |

| ΔS (Entropy) | Change in disorder | Slightly negative or near zero |

| ΔG (Gibbs Free Energy) | Spontaneity of the reaction | Negative (-) under appropriate conditions |

This table represents generalized expectations for electrophilic aromatic bromination and is not based on experimental data for the specific synthesis of this compound.

Computational chemistry provides valuable insights into reaction mechanisms by allowing for the modeling of transition states and reaction pathways. For the electrophilic bromination of a substituted benzene ring, density functional theory (DFT) calculations can be employed to:

Determine the Geometry of Transition States: Modeling can predict the three-dimensional arrangement of atoms in the transition state of the sigma complex formation.

Calculate Activation Energies: The energy barrier for the reaction can be calculated, providing a theoretical basis for the reaction kinetics. This can help in predicting the regioselectivity by comparing the activation energies for the formation of different isomeric products.

Visualize Molecular Orbitals: Analysis of the frontier molecular orbitals (HOMO and LUMO) of the aromatic substrate can help in understanding its reactivity towards electrophiles.

While specific computational studies on the synthesis of this compound are not available, computational models of electrophilic aromatic substitution on halogenated benzenes have been reported in the literature. These studies generally support the mechanistic principles outlined above and can be used to predict the most likely position of bromination on a 3-fluorophenyl derivative. The calculations would likely show that the formation of the sigma complex leading to the 2-bromo isomer is energetically favorable over other possibilities due to the combined directing effects of the existing substituents.

Green Chemistry Approaches in Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of synthesizing this compound, several green approaches can be considered, particularly for the halogenation step.

Traditional electrophilic aromatic bromination often utilizes halogenated solvents like dichloromethane (B109758) or carbon tetrachloride, which are environmentally hazardous. Green alternatives focus on minimizing or eliminating the use of such solvents.

Solvent-Free Reactions: Performing the bromination under solvent-free conditions can significantly reduce waste. This can be achieved by grinding the reactants together, sometimes with a solid support or catalyst. For example, the use of N-bromosuccinimide (NBS) as a brominating agent in the presence of a solid acid catalyst under solvent-free conditions has been reported for the bromination of various aromatic compounds.

Aqueous Reaction Conditions: Water is an ideal green solvent due to its non-toxicity, availability, and safety. While aromatic compounds are generally insoluble in water, the use of phase-transfer catalysts or surfactants can facilitate reactions in aqueous media. Aqueous bromination can be achieved using reagents like hydrobromic acid in the presence of an oxidizing agent such as hydrogen peroxide.

The following table summarizes potential green bromination methods applicable to the synthesis of precursors for this compound:

| Method | Reagents | Conditions | Advantages |

| Solvent-Free | Aromatic Substrate, N-Bromosuccinimide (NBS), Solid Acid Catalyst | Grinding or gentle heating | Reduced solvent waste, easy product isolation |

| Aqueous | Aromatic Substrate, HBr, H₂O₂ | Room temperature or gentle heating | Use of a green solvent, safer reagents |

This table presents potential green chemistry approaches and is not based on experimentally verified methods for the specific target molecule.

Another aspect of green chemistry is the use of renewable resources.

Renewable Reagents: While elemental bromine is not derived from renewable sources, the development of bio-based brominating agents is an area of ongoing research, though not yet widely implemented in industrial synthesis.

Renewable or Recyclable Catalysts: The use of solid acid catalysts, such as zeolites or clays, in bromination reactions offers the advantage of being easily separable from the reaction mixture and potentially reusable. These catalysts can replace traditional Lewis acids like FeBr₃, which can be difficult to recover and recycle. Furthermore, research into biocatalytic halogenation using enzymes like haloperoxidases presents a promising, though currently challenging, avenue for green synthesis.

The application of these green chemistry principles to the synthesis of this compound would require further research and development to establish efficient and scalable protocols.

Minimization of Byproduct Formation and Waste Streams

A critical aspect of modern synthetic chemistry is the development of processes that are not only efficient in terms of yield but also environmentally benign. This involves a concerted effort to minimize the formation of unwanted byproducts and to reduce the volume and toxicity of waste streams. For the synthesis of this compound, several strategies can be employed to achieve these green chemistry goals.

Hydrolysis of 2-(2-bromo-3-fluorophenyl)acetonitrile:

The hydrolysis of the corresponding acetonitrile (B52724) is a common and direct route to this compound. This transformation can be carried out under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis: In this method, the nitrile is typically heated with a strong acid such as hydrochloric acid or sulfuric acid. libretexts.org A primary potential byproduct is the corresponding amide, 2-(2-bromo-3-fluorophenyl)acetamide, resulting from incomplete hydrolysis. To minimize the formation of this amide, reaction conditions such as temperature, reaction time, and acid concentration should be carefully optimized to drive the reaction to completion. The use of an excess of water can also favor the formation of the carboxylic acid. The primary waste stream consists of the acidic solution and the ammonium (B1175870) salt formed, which requires neutralization, leading to the formation of inorganic salts that need proper disposal.

Base-Catalyzed Hydrolysis: Alternatively, the nitrile can be hydrolyzed using a strong base like sodium hydroxide (B78521) or potassium hydroxide. This initially forms the carboxylate salt, which is then acidified to yield the final product. libretexts.org Similar to the acid-catalyzed process, incomplete reaction can lead to the formation of the amide as a byproduct. The main waste stream is the basic solution containing the inorganic salt generated during the final acidification step.

Green Chemistry Approaches to Nitrile Hydrolysis:

To address the waste generated from stoichiometric acid or base hydrolysis, greener alternatives are being explored. Biocatalytic hydrolysis using nitrile hydratase or nitrilase enzymes can offer high selectivity and operate under mild conditions, significantly reducing waste. researchgate.net Another approach is the use of near-critical water as a reaction medium, which can facilitate hydrolysis without the need for strong acid or base catalysts, thereby minimizing salt waste. umich.edu

Carboxylation of Grignard Reagents:

This classic method involves the reaction of a Grignard reagent, formed from a 2-bromo-3-fluorobenzyl halide (e.g., bromide or chloride) and magnesium metal, with carbon dioxide. quora.com The initial product is a magnesium carboxylate salt, which is then hydrolyzed with acid to give the carboxylic acid.

A significant byproduct in Grignard reactions is the formation of a Wurtz-type coupling product, in this case, 1,2-bis(2-bromo-3-fluorophenyl)ethane, arising from the reaction of the Grignard reagent with the starting halide. To minimize this, the Grignard reagent should be formed under dilute conditions and the addition of the halide to the magnesium should be slow and controlled. The reaction is also highly sensitive to moisture, which can quench the Grignard reagent and form 2-bromo-3-fluorotoluene (B1266709), reducing the yield and contributing to the organic waste stream. Therefore, anhydrous solvents and inert atmospheric conditions are crucial. The workup of the reaction generates a significant amount of magnesium salts in the aqueous waste.

Palladium-Catalyzed Carbonylation:

A more modern approach involves the palladium-catalyzed carbonylation of a 2-bromo-3-fluorobenzyl halide. nih.govnih.gov This method offers high selectivity and functional group tolerance. The reaction is typically carried out in the presence of a palladium catalyst, a phosphine (B1218219) ligand, a base, and a source of carbon monoxide.

Byproduct formation can arise from side reactions such as reduction of the starting material or homo-coupling. The choice of ligand is critical in controlling the selectivity of the reaction. For instance, bulky electron-rich phosphine ligands can promote the desired carbonylation pathway. The primary waste stream contains the palladium catalyst, which, due to its cost and toxicity, should be recovered and recycled. The use of phase-transfer catalysts can facilitate the separation and recycling of the catalyst system. Additionally, the use of solid-supported catalysts can simplify catalyst removal and reuse, further minimizing waste.

Below is an interactive data table summarizing the key aspects of these synthetic methodologies with a focus on byproduct and waste minimization.

| Synthetic Methodology | Key Byproducts | Major Waste Streams | Minimization Strategies |

| Acid-Catalyzed Nitrile Hydrolysis | 2-(2-Bromo-3-fluorophenyl)acetamide | Acidic solution, Ammonium salts | Optimize reaction time and temperature; Use of excess water. |

| Base-Catalyzed Nitrile Hydrolysis | 2-(2-Bromo-3-fluorophenyl)acetamide | Basic solution, Inorganic salts | Optimize reaction conditions; Biocatalysis or near-critical water to avoid strong bases. |

| Grignard Reagent Carboxylation | 1,2-bis(2-Bromo-3-fluorophenyl)ethane, 2-Bromo-3-fluorotoluene | Magnesium salts, Organic solvents | Slow addition of halide; Anhydrous conditions; Inert atmosphere. |

| Palladium-Catalyzed Carbonylation | Homo-coupling products, Reduction products | Palladium catalyst, Ligand residues, Salts | Ligand optimization; Catalyst recycling; Use of solid-supported catalysts. |

Derivatives and Analogues of 2 2 Bromo 3 Fluorophenyl Acetic Acid: Synthesis and Structural Diversification

Synthetic Approaches to Modified Phenylacetic Acid Scaffolds

The chemical reactivity of 2-(2-bromo-3-fluorophenyl)acetic acid allows for a range of transformations, leading to a diverse library of derivatives. These synthetic routes are designed to be efficient and to allow for the introduction of various functional groups at specific positions.

Esterification and Amidation of the Carboxylic Acid Group

The carboxylic acid functional group is a prime site for modification through esterification and amidation reactions. These reactions are fundamental in medicinal chemistry for altering a compound's polarity, solubility, and metabolic stability.

Esterification is commonly achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid. This process can be used to prepare a variety of esters, which may serve as prodrugs or as intermediates for further reactions. For instance, the reaction of an alpha-brominated phenylacetic acid with methanol (B129727) in the presence of concentrated sulfuric acid can yield the corresponding methyl ester. google.com

Amidation , the formation of an amide bond, is another key transformation. This can be accomplished by activating the carboxylic acid, for example, with a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), followed by the addition of an amine. nih.gov This method provides a direct route to a wide range of amides with diverse substituents. The choice of the amine component is crucial for introducing desired structural features and functionalities.

| Reaction Type | Reagents | Product Type |

| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Ester |

| Amidation | Amine, Coupling Agent (e.g., EDC) | Amide |

Introduction of Additional Functional Groups on the Phenyl Ring

The phenyl ring of this compound offers opportunities for further functionalization, which can significantly impact the molecule's electronic and steric properties.

Formylation, the introduction of a formyl group (-CHO), is a powerful tool for adding a reactive handle to the aromatic ring. While specific examples for this compound are not detailed in the provided context, general methods like the Gattermann-Koch reaction can be employed for the formylation of aromatic compounds. youtube.com This reaction typically involves the use of carbon monoxide and hydrochloric acid in the presence of a catalyst.

Friedel-Crafts reactions are the cornerstone of C-C bond formation on aromatic rings. masterorganicchemistry.com

Alkylation introduces an alkyl group onto the phenyl ring. This reaction typically employs an alkyl halide and a Lewis acid catalyst, such as aluminum chloride (AlCl₃). masterorganicchemistry.comyoutube.com A significant challenge in Friedel-Crafts alkylation is the potential for polyalkylation, as the product can be more reactive than the starting material. youtube.com

Acylation involves the introduction of an acyl group using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst. masterorganicchemistry.comyoutube.com Unlike alkylation, Friedel-Crafts acylation is generally free from polyacylation because the resulting acylbenzene is deactivated towards further electrophilic aromatic substitution. youtube.com The acyl group can be subsequently reduced to an alkyl group if desired.

| Reaction | Reagents | Key Features |

| Friedel-Crafts Alkylation | Alkyl halide, Lewis acid (e.g., AlCl₃) | Prone to polyalkylation and rearrangements. youtube.com |

| Friedel-Crafts Acylation | Acyl halide/anhydride, Lewis acid (e.g., AlCl₃) | Generally avoids polyacylation. youtube.com |

Modification of the Alpha-Carbon Chain

The alpha-carbon of the acetic acid side chain is another site for synthetic manipulation, allowing for the introduction of new functional groups that can influence the molecule's reactivity and biological activity.

The introduction of a halogen atom at the alpha-position of the carboxylic acid can be achieved under acidic conditions. libretexts.orglibretexts.org For instance, ketones can be halogenated at the alpha-position using bromine in an acidic solvent like acetic acid. masterorganicchemistry.com This reaction proceeds through an enol intermediate. libretexts.orgmasterorganicchemistry.com The resulting α-halo acid is a valuable intermediate for further synthetic transformations. For example, α-bromo ketones can undergo dehydrobromination to form α,β-unsaturated ketones. libretexts.org A process for preparing α-bromo-phenylacetic acids involves reacting a corresponding aldehyde with bromoform (B151600) and potassium hydroxide (B78521). google.com

These synthetic strategies highlight the versatility of this compound as a building block in the synthesis of diverse and complex molecules. The ability to selectively modify the carboxylic acid group, the phenyl ring, and the alpha-carbon chain provides chemists with a powerful toolkit for designing novel compounds with tailored properties.

Chain Elongation and Shortening Techniques

Modification of the acetic acid side chain of this compound is a key strategy for modulating its biological activity and physicochemical properties. These modifications can involve either extending (chain elongation) or reducing (chain shortening) the length of the carboxylic acid substituent.

Chain Elongation:

A common method for chain elongation of carboxylic acids like this compound is the Arndt-Eistert synthesis. This multi-step process begins with the conversion of the carboxylic acid to its corresponding acyl chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is then reacted with diazomethane (B1218177) (CH₂N₂) to form a diazoketone intermediate. Subsequent treatment of the diazoketone with a silver catalyst, such as silver oxide (Ag₂O) or silver benzoate, in the presence of water, induces a Wolff rearrangement to yield the homologated carboxylic acid, 3-(2-bromo-3-fluorophenyl)propanoic acid.

Alternatively, homologation can be achieved through reduction of the carboxylic acid to the corresponding alcohol, 2-(2-bromo-3-fluorophenyl)ethanol, using a reducing agent like lithium aluminum hydride (LiAlH₄). The alcohol can then be converted to a halide, for instance, by reaction with phosphorus tribromide (PBr₃), followed by a cyanide displacement to introduce a nitrile group. Hydrolysis of the resulting nitrile under acidic or basic conditions would yield the elongated carboxylic acid.

Chain Shortening:

Chain shortening, or decarboxylation, of this compound to produce 2-bromo-3-fluorotoluene (B1266709) can be accomplished through several methods. The Barton decarboxylation, for example, involves the conversion of the carboxylic acid to a thiohydroxamate ester, which then undergoes radical-mediated cleavage to the corresponding alkane.

Another approach is the Hunsdiecker reaction, where the silver salt of the carboxylic acid is treated with bromine to form an intermediate organohalide, which then undergoes decarboxylation. A variation of this is the Kochi reaction, which utilizes lead tetraacetate and a lithium halide. These methods, while effective, can sometimes be limited by harsh reaction conditions and the requirement for stoichiometric reagents.

| Technique | Description | Potential Product from this compound |

| Arndt-Eistert Synthesis | A multi-step process involving conversion to an acyl chloride, reaction with diazomethane, and a silver-catalyzed Wolff rearrangement. | 3-(2-Bromo-3-fluorophenyl)propanoic acid |

| Homologation via Nitrile | Reduction to an alcohol, conversion to a halide, cyanide displacement, and subsequent hydrolysis of the nitrile. | 3-(2-Bromo-3-fluorophenyl)propanoic acid |

| Barton Decarboxylation | Conversion to a thiohydroxamate ester followed by radical-mediated decarboxylation. | 2-Bromo-3-fluorotoluene |

| Hunsdiecker Reaction | Treatment of the silver salt of the carboxylic acid with bromine to induce decarboxylation. | 1-Bromo-2-(bromomethyl)-3-fluorobenzene |

Isomeric and Positional Analogues

The biological activity and physical properties of substituted phenylacetic acids are highly dependent on the substitution pattern of the aromatic ring. The synthesis of isomeric and positional analogues of this compound allows for a systematic exploration of the structure-activity relationship.

Synthesis of 2-(2-Bromo-4-fluorophenyl)acetic acid and Related Isomers

The synthesis of 2-(2-bromo-4-fluorophenyl)acetic acid typically commences from a commercially available substituted toluene (B28343), such as 2-bromo-4-fluorotoluene (B74383). A common synthetic route involves the radical bromination of the methyl group to form 1-bromo-2-(bromomethyl)-4-fluorobenzene. This is often achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide or AIBN. The resulting benzylic bromide is then subjected to a nucleophilic substitution with a cyanide source, such as sodium cyanide (NaCN), to yield (2-bromo-4-fluorophenyl)acetonitrile. The final step is the hydrolysis of the nitrile group under either acidic or basic conditions to afford the desired 2-(2-bromo-4-fluorophenyl)acetic acid.

An alternative pathway could involve the direct oxidation of 2-bromo-4-fluorotoluene to 2-bromo-4-fluorobenzoic acid, followed by conversion to the corresponding acyl chloride and subsequent Arndt-Eistert homologation, as described previously.

Synthesis of 2-(3-Bromo-2-fluorophenyl)acetic acid

The synthesis of 2-(3-bromo-2-fluorophenyl)acetic acid can also be envisioned to start from 3-bromo-2-fluorotoluene (B1266708). Following a similar synthetic logic as for the 2,4-isomer, the benzylic position of 3-bromo-2-fluorotoluene can be halogenated, followed by cyanation and hydrolysis. The key intermediate, (3-bromo-2-fluorophenyl)acetonitrile, is a known compound and its hydrolysis provides a direct route to the target acid.

Synthesis of 2-(2-Bromo-3,4-difluorophenyl)acetic acid

For the synthesis of 2-(2-bromo-3,4-difluorophenyl)acetic acid, a plausible starting material is 2-bromo-3,4-difluorotoluene (B3040272). A patent describes a general method for preparing fluorophenylacetic acids that can be adapted for this specific isomer. The process involves the photohalogenation of the corresponding substituted toluene to generate the benzyl (B1604629) halide. For instance, reacting 2-bromo-3,4-difluorotoluene with a halogenating agent like chlorine or bromine under UV irradiation would yield 1-bromo-2-(halomethyl)-3,4-difluorobenzene. This intermediate can then undergo a carbonylation reaction, for example, using carbon monoxide in the presence of a suitable catalyst system, to introduce the carboxylic acid moiety, thus forming 2-(2-bromo-3,4-difluorophenyl)acetic acid.

Comparative Synthetic Analysis of Isomeric Forms

The synthesis of these isomeric bromofluorophenylacetic acids generally relies on the availability of the corresponding substituted toluene precursors. The most common and versatile synthetic strategy involves a three-step sequence: benzylic bromination, cyanation, and nitrile hydrolysis.

| Isomer | Plausible Starting Material | Key Synthetic Steps |

| 2-(2-Bromo-4-fluorophenyl)acetic acid | 2-Bromo-4-fluorotoluene | 1. Benzylic Bromination (NBS, initiator) 2. Cyanation (NaCN) 3. Hydrolysis |

| 2-(3-Bromo-2-fluorophenyl)acetic acid | 3-Bromo-2-fluorotoluene | 1. Benzylic Bromination (NBS, initiator) 2. Cyanation (NaCN) 3. Hydrolysis |

| 2-(2-Bromo-3,4-difluorophenyl)acetic acid | 2-Bromo-3,4-difluorotoluene | 1. Photohalogenation 2. Carbonylation |

The choice of synthetic route is often dictated by the commercial availability and cost of the starting materials. The benzylic bromination-cyanation-hydrolysis sequence is a well-established and generally high-yielding pathway. However, the use of toxic cyanide reagents necessitates careful handling and waste disposal.

The photohalogenation-carbonylation route offers a more direct approach to the carboxylic acid, avoiding the use of cyanide. However, photohalogenation can sometimes lead to side products, and the carbonylation step may require specialized equipment and catalysts.

Hybridization with Other Pharmacologically Relevant Scaffolds

The incorporation of the this compound motif into larger molecules containing other known pharmacophores is a powerful strategy in drug discovery. This approach, often referred to as molecular hybridization, aims to combine the beneficial properties of different structural fragments to create new chemical entities with enhanced or novel biological activities.

The carboxylic acid functional group of this compound is a convenient handle for derivatization, most commonly through the formation of amide or ester linkages. For example, the carboxylic acid can be activated, for instance by conversion to its acyl chloride or by using peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and then reacted with an amine- or alcohol-containing pharmacophore.

Potential pharmacologically relevant scaffolds that could be hybridized with this compound include, but are not limited to:

Heterocyclic rings: Many nitrogen-containing heterocycles, such as piperazine, piperidine, and various azoles, are privileged structures in medicinal chemistry. Amide bond formation between this compound and an amino-functionalized heterocycle can lead to hybrid molecules with potential applications in a wide range of therapeutic areas.

Amino acids and peptides: Coupling with amino acids or short peptide sequences can improve the pharmacokinetic properties of the parent molecule, such as solubility and membrane permeability, or target specific biological pathways.

Natural products: The structural complexity of natural products often translates to high biological potency and specificity. Linking this compound to a natural product scaffold could lead to novel derivatives with unique modes of action.

Integration into Heterocyclic Systems (e.g., indoles, thiazoles, quinazolines)

While specific literature detailing the direct use of this compound as a precursor for the synthesis of indoles, thiazoles, and quinazolines is not extensively documented, its structure is amenable to established synthetic routes for forming these heterocyclic rings. The carboxylic acid group and the activated phenyl ring are key functional handles for cyclization reactions.

Indoles: The synthesis of indole (B1671886) rings often involves the formation of a bond between the nitrogen of an aniline-type precursor and a carbon atom. Phenylacetic acids can be valuable starting materials in multi-step syntheses. For instance, substituted indole-3-acetic acids can be synthesized from indole itself through alkylation, but building the indole ring with a pre-existing acetic acid side chain is also a common strategy. researchgate.netnih.gov A plausible, though not explicitly documented, pathway for utilizing this compound would involve its conversion to an α-halo ketone or a related electrophilic intermediate, which could then react with a suitable aniline (B41778) derivative in a variation of the Fischer indole synthesis or other named reactions to construct the indole scaffold.

Thiazoles: The Hantzsch thiazole (B1198619) synthesis is a cornerstone method for constructing the thiazole ring, typically involving the condensation of an α-haloketone with a thioamide. nih.gov In this context, this compound could be chemically transformed into a corresponding α-haloketone. This intermediate could then react with a thioamide to yield a thiazole derivative where the substituted phenyl group is attached to the heterocyclic core. General reviews on thiazole synthesis confirm that various substituted bromoacetophenones are common precursors in these cyclization reactions. tandfonline.comijper.org For example, the synthesis of 2-bromo-4-(3-fluoro-phenyl)-thiazole is achieved by reacting 1-(2-fluorophenyl)-2-thiocyanatoethanone with hydrobromic acid in acetic acid. chemicalbook.com This illustrates a pathway where a related fluorophenyl precursor is used to build a thiazole ring.

Quinazolines: Quinazolines are bicyclic heterocycles typically synthesized from anthranilic acid derivatives or other ortho-substituted anilines. The synthesis of 2-substituted quinazolines can be achieved through the condensation of an anthranilamide with a carboxylic acid or its derivative. Therefore, this compound could potentially be activated (e.g., as an acid chloride or ester) and reacted with an anthranilamide to form a 2-substituted quinazolin-4-one. Research on related compounds, such as 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, demonstrates the successful incorporation of brominated phenyl groups into the quinazoline (B50416) core to create biologically active molecules. nih.gov Various synthetic strategies for quinazoline derivatives often employ substituted benzoic acids or phenylacetic acids in condensation reactions. nih.govresearchgate.netscispace.com

Table 1: Potential Synthetic Pathways for Heterocycle Integration

| Heterocycle | General Method | Potential Role of this compound |

| Indole | Fischer Indole Synthesis | Conversion to a ketone derivative to react with a hydrazine (B178648) precursor. |

| Thiazole | Hantzsch Thiazole Synthesis | Conversion to an α-haloketone intermediate for cyclization with a thioamide. |

| Quinazoline | Condensation Reaction | Activation of the carboxylic acid to react with an anthranilamide derivative. |

Development of Prodrugs and Bioconjugates

The carboxylic acid group of this compound is an ideal site for derivatization to create prodrugs or bioconjugates. Such modifications are a common strategy in medicinal chemistry to enhance properties like solubility, stability, membrane permeability, and targeted delivery.

Prodrugs: Arylalkanoic acids are a well-known class of compounds for which prodrug strategies are frequently employed to mitigate side effects, such as gastric irritation, by temporarily masking the acidic carboxyl group. nih.govpharmacy180.com Common approaches involve the formation of ester or amide linkages.

Ester Prodrugs: The carboxylic acid can be esterified with various alcohols to improve lipophilicity and enhance membrane permeation. These esters are designed to be hydrolyzed by esterase enzymes in the body to release the active parent acid.

Amide Prodrugs: Coupling the carboxylic acid with amino acids or other amines can form amide prodrugs. These may offer different hydrolysis kinetics and can be designed to target specific peptide transporters. mdpi.com

While no specific prodrugs of this compound have been reported, the principles applied to other aryl-acetic acids like Fenbufen or Sulindac serve as a blueprint for potential development. nih.gov

Bioconjugates: Bioconjugation involves linking a molecule to a larger biological entity, such as a sugar, peptide, or polymer, to alter its pharmacokinetic profile.

Glycosidation: The formation of an acyl glucoside by linking the carboxylic acid to a glucose molecule is a known metabolic pathway and can also be a synthetic strategy. rsc.org Such conjugates can exhibit altered solubility and distribution profiles.

Peptide Conjugation: Similar to amide prodrugs, conjugation with peptides can be used to target specific cellular uptake mechanisms or to create conjugates that release the active compound under the influence of specific proteases.

These strategies represent potential avenues for the structural diversification of this compound to optimize it for specific biological applications. acs.org

Table 2: Common Prodrug and Bioconjugate Strategies

| Derivative Type | Linkage | Purpose | Example Precursor for Linkage |

| Ester Prodrug | Ester | Improve lipophilicity, mask acidity | Ethanol, Glycol |

| Amide Prodrug | Amide | Modulate stability, target transporters | Glycine, Alanine |

| Glycoconjugate | Acyl Glycoside | Enhance water solubility | Glucose, Glucuronic Acid |

| Peptide Conjugate | Amide | Targeted delivery, controlled release | Dipeptides, Tripeptides |

Precursor in the Synthesis of Biologically Active Molecules

The chemical structure of this compound, featuring a carboxylic acid group and a uniquely substituted aromatic ring, makes it an important intermediate in the synthesis of complex organic molecules patsnap.comgoogle.com.

Phenylacetic acid derivatives are recognized as crucial medical intermediates for a wide range of pharmaceuticals google.com. The compound this compound serves as a specialized organic building block, providing a foundational structure that can be elaborated into more complex drug candidates bldpharm.comaablocks.com. Its utility is demonstrated in synthetic pathways where the phenylacetic acid moiety is a core component.

For instance, a closely related analog, 3-bromo-4-fluoro-phenylacetic acid, is used as a starting material in the synthesis of novel aryl acetamide (B32628) triazolopyridazines, which have been investigated for their potent antiprotozoal activity against Cryptosporidium nih.gov. This highlights how halogenated phenylacetic acids function as key precursors, enabling the construction of intricate molecules designed to interact with specific biological targets. The synthesis involves standard amide coupling conditions, where the acetic acid group is reacted to form a larger, more complex final product nih.gov.

In drug discovery, derivatization is a key strategy for identifying lead compounds—molecules with promising therapeutic activity that can be optimized into new drugs. This process involves chemically modifying a core structure to create a library of related compounds with diverse properties nih.gov. The this compound scaffold is well-suited for such derivatization.

The presence of a bromine atom on the phenyl ring offers a reactive site for various cross-coupling reactions, such as the Suzuki-Miyaura reaction, allowing for the introduction of a wide range of chemical groups nih.govnih.gov. This enables the systematic modification of the molecule to explore the structure-activity relationship (SAR), which is crucial for optimizing a compound's biological activity. The carboxylic acid group can also be readily converted into esters, amides, or other functional groups, further expanding the diversity of the chemical library for screening against biological targets nih.gov.

Pharmacological Scaffold Exploration

The this compound structure serves as a valuable scaffold for exploring various pharmacological activities, from anti-inflammatory to antimicrobial applications.

Cyclooxygenase (COX) is a key enzyme in the inflammatory pathway, responsible for converting arachidonic acid into prostaglandins mdpi.commdpi.com. There are two primary isoforms: COX-1, which is involved in maintaining normal physiological functions, and COX-2, which is induced during inflammation mdpi.commdpi.com. Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes.

The phenylacetic acid framework is a core component of several established NSAIDs. The development of new derivatives from this scaffold is a major focus of research aimed at creating more selective COX-2 inhibitors, which can reduce inflammation with fewer gastrointestinal side effects associated with COX-1 inhibition mdpi.comnih.govaalto.fi. The unique electronic properties conferred by the bromo and fluoro substituents on the this compound ring can influence how derivative molecules bind to the active sites of COX enzymes, potentially leading to the development of novel and more selective anti-inflammatory agents.

The incorporation of halogen atoms, particularly fluorine and bromine, into organic molecules is a well-established strategy in the design of potent therapeutic agents, including those with anticancer and antiprotozoal properties nih.govnih.gov.

Anticancer Research: Fluorinated compounds are of significant interest in cancer research. A series of fluorinated 3,6-diaryl- wikipedia.orgarochemexports.comnih.govtriazolo[3,4-b] wikipedia.orgpatsnap.comnih.govthiadiazoles have been synthesized and shown to possess moderate to good antiproliferative activity against human breast cancer (MCF7), osteosarcoma (SaOS-2), and myeloid leukemia (K562) cell lines . Similarly, derivatives of 2-phenylacrylonitrile, which share a core phenyl structure, have demonstrated potent and selective anticancer activity by inhibiting tubulin polymerization nih.gov. These findings suggest that the this compound scaffold could be a valuable starting point for the synthesis of new anticancer agents.

Antiprotozoal Research: Research has demonstrated the effectiveness of derivatives of halogenated phenylacetic acids against protozoal infections. In one study, a derivative synthesized from 3-bromo-4-fluoro-phenylacetic acid, a close structural analog of the title compound, was highly effective against Cryptosporidium parvum, a protozoan parasite that causes diarrheal disease nih.gov. The study highlighted the importance of fluorine substitution in enhancing the compound's potency. Furthermore, various indazole derivatives have shown strong antiprotozoal activity against E. histolytica, G. intestinalis, and T. vaginalis mdpi.com.

| Compound | Starting Material Analog | Target Organism | Key Finding |

|---|---|---|---|

| Aryl Acetamide Triazolopyridazine | 3-bromo-4-fluoro-phenylacetic acid | Cryptosporidium parvum | Oral dosing reduced parasite shedding by over 99% at doses ≥ 5 mg/kg. nih.gov |

Derivatives containing a bromophenyl moiety have shown significant promise as antifungal and antimicrobial agents. The 2-bromophenyl group, a core feature of this compound, has been incorporated into various heterocyclic systems to create compounds with potent biological activity.

Studies on 1,2,4-triazole (B32235) derivatives have demonstrated their potential in this area. For example, a series of 2-((5-(2-bromophenyl)-4-substituted-4H-1,2,4-triazol-3-yl)thio)acetates were synthesized and evaluated for their antimicrobial and antifungal activity against standard test strains, including Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Candida albicans . Another study on 3-(2-bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazoles found that antimicrobial activity increased with the length of the alkyl carbon chain zsmu.edu.ua. Additionally, the simple amide 2-bromo-N-phenylacetamide has been shown to possess strong fungicidal and antibiofilm properties against fluconazole-resistant Candida species researchgate.net.

| Compound Class | Core Moiety | Activity | Target Organisms | Key Finding |

|---|---|---|---|---|

| 2-((5-(2-bromophenyl)-4-substituted-4H-1,2,4-triazol-3-yl)thio)acetates | 2-Bromophenyl | Antifungal & Antimicrobial | C. albicans, P. aeruginosa | Certain derivatives showed notable antifungal and moderate antimicrobial effects. |

| 3-(2-bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazoles | 2-Bromophenyl | Antifungal & Antimicrobial | Standard bacterial and fungal strains | The derivative with a decylthio group was the most active; activity increased with carbon chain length. zsmu.edu.ua |

| 2-bromo-N-phenylacetamide | (Generic) | Fungicidal & Antibiofilm | Fluconazole-resistant Candida spp. | Exhibited a fungicidal effect with a MIC of 32 µg/mL against 87.5% of strains. researchgate.net |

An exploration of the chemical compound this compound reveals its significance within the realms of medicinal chemistry and computational drug design. This article delves into its potential therapeutic applications, the nuances of its structure-activity relationships, and its evaluation through molecular modeling techniques.

Advanced Spectroscopic and Spectrometric Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing detailed information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei such as ¹H, ¹³C, and ¹⁹F.

Detailed ¹H and ¹³C NMR Assignments

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of distinct proton environments and their neighboring protons. For 2-(2-Bromo-3-fluorophenyl)acetic acid, five distinct signals would be anticipated. The acidic proton of the carboxylic acid group is expected to appear as a broad singlet far downfield. The two protons of the methylene (B1212753) (-CH₂) group are chemically equivalent and would produce a singlet. The three protons on the aromatic ring are in unique chemical environments and would each produce a distinct signal. Their splitting patterns (multiplicity) are determined by coupling to adjacent protons and the fluorine atom.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, eight distinct signals are predicted, corresponding to each of the eight carbon atoms in the structure. The chemical shifts are influenced by the electronegativity of adjacent atoms (O, Br, F) and the aromatic system. The carbonyl carbon of the carboxylic acid is expected at the most downfield position, while the aliphatic methylene carbon will be significantly upfield. The six aromatic carbons will appear in the characteristic aromatic region, with their specific shifts influenced by the bromo and fluoro substituents.

Predicted NMR Data Tables

Predicted ¹H NMR Assignments for this compound

| Predicted Signal | Number of Protons | Multiplicity | Predicted Chemical Shift (ppm) | Assignment |

|---|---|---|---|---|

| 1 | 1H | Broad Singlet | 10.0 - 12.0 | -COOH |

| 2 | 1H | Triplet of doublets | 7.2 - 7.5 | Ar-H |

| 3 | 1H | Triplet of doublets | 7.0 - 7.2 | Ar-H |

| 4 | 1H | Triplet | 6.9 - 7.1 | Ar-H |

Predicted ¹³C NMR Assignments for this compound

| Predicted Signal | Predicted Chemical Shift (ppm) | Assignment |

|---|---|---|

| 1 | 170 - 175 | C=O |

| 2 | 158 - 162 (Doublet, ¹JCF) | C-F |

| 3 | 135 - 140 | C-CH₂ |

| 4 | 128 - 132 | Ar C-H |

| 5 | 125 - 128 (Doublet, ²JCF) | Ar C-H |

| 6 | 115 - 120 (Doublet, ²JCF) | Ar C-H |

| 7 | 110 - 115 (Doublet, ¹JCF) | C-Br |

Fluorine NMR (¹⁹F NMR) for Halogenated Systems

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a highly valuable tool. wikipedia.org Fluorine-19 is a spin-1/2 nucleus with 100% natural abundance, making it a highly sensitive nucleus for NMR analysis. researchgate.netbiophysics.org The spectrum for this compound would be expected to show a single resonance, as there is only one fluorine atom in the molecule. The chemical shift of this signal provides information about the electronic environment of the fluorine atom on the aromatic ring. researchgate.net Furthermore, this signal would exhibit coupling to the adjacent aromatic protons, appearing as a multiplet, which helps in confirming its position on the benzene (B151609) ring. wikipedia.org The large chemical shift dispersion in ¹⁹F NMR makes it particularly sensitive to subtle changes in the molecular structure. wikipedia.orgresearchgate.net

Mass Spectrometry (MS) for Molecular Confirmation and Purity Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight and elemental composition of a compound and providing insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry measures the mass of a molecule with very high accuracy (typically to several decimal places). libretexts.org This precision allows for the determination of the exact molecular formula from the measured mass, as each unique combination of atoms has a slightly different exact mass. researchgate.netyoutube.com For this compound, with the molecular formula C₈H₆BrFO₂, HRMS would be used to confirm this exact composition. The presence of bromine, with its two nearly equally abundant isotopes (⁷⁹Br and ⁸¹Br), would result in a characteristic isotopic pattern for the molecular ion peak (M⁺), showing two peaks of similar intensity separated by two mass units. docbrown.info

Predicted HRMS Data

| Parameter | Predicted Value |

|---|---|

| Molecular Formula | C₈H₆BrFO₂ |

| Exact Mass ([M]⁺ for ⁷⁹Br) | 231.9535 |

Fragmentation Pattern Analysis for Structural Insights

In mass spectrometry, the molecular ion can break apart into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that can be used to deduce the original structure. wikipedia.orgchemguide.co.uk For this compound, several key fragmentation pathways could be predicted:

Loss of the Carboxyl Group: A common fragmentation for carboxylic acids is the loss of the -COOH group (45 Da), which would lead to a prominent peak. youtube.comlibretexts.org

Benzylic Cleavage: Cleavage of the bond between the methylene group and the aromatic ring is highly probable, leading to the formation of a stable tropylium-like ion or a substituted benzyl (B1604629) cation. The most intense peak in the spectrum for phenylacetic acid itself is often due to the formation of the tropylium (B1234903) ion (m/z 91). massbank.eu

Loss of Halogens: Fragmentation involving the loss of the bromine atom (79/81 Da) or, less commonly due to the stronger C-F bond, the fluorine atom (19 Da) could also occur. acs.org

Predicted Key Fragments in Mass Spectrum

| Predicted m/z | Possible Fragment Identity |

|---|---|

| 232/234 | [M]⁺, Molecular ion |

| 187/189 | [M - COOH]⁺ |

| 153 | [M - Br]⁺ |

This predictive analysis, based on established principles of spectroscopy and spectrometry, provides a comprehensive framework for the structural verification of this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum provides characteristic absorption bands that confirm the presence of the carboxylic acid group and the substituted aromatic ring.

The most prominent features in the IR spectrum of a carboxylic acid are the O-H and C=O stretching vibrations. The O-H stretch of the carboxylic acid group appears as a very broad band in the region of 3300-2500 cm⁻¹, which is a result of strong hydrogen bonding between molecules in the solid or liquid state. The carbonyl (C=O) stretching vibration gives rise to a strong, sharp absorption band typically found between 1760 and 1690 cm⁻¹. For phenylacetic acids, this peak is often observed around 1700-1720 cm⁻¹. researchgate.netnih.gov

The aromatic ring of this compound also exhibits several characteristic absorptions. The C-H stretching vibrations of the aromatic ring typically appear at wavenumbers just above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹). researchgate.net The C=C stretching vibrations within the aromatic ring result in several bands of variable intensity in the 1600-1450 cm⁻¹ region. Furthermore, the substitution pattern on the benzene ring can be inferred from the C-H out-of-plane bending vibrations in the fingerprint region (below 1000 cm⁻¹). The presence of the C-Br and C-F bonds will also give rise to characteristic stretching vibrations, typically found in the lower frequency region of the spectrum.

Table 1: Predicted Infrared Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 3300-2500 | Broad, Strong |

| Aromatic Ring | C-H Stretch | 3100-3000 | Medium to Weak |

| Methylene (-CH₂) | C-H Stretch | 2960-2850 | Medium |

| Carboxylic Acid | C=O Stretch | 1720-1700 | Strong, Sharp |

| Aromatic Ring | C=C Stretch | 1600-1450 | Medium to Weak |

| Methylene (-CH₂) | C-H Bend | ~1450 | Medium |

| Carbon-Fluorine | C-F Stretch | 1250-1000 | Strong |

| Carbon-Bromine | C-Br Stretch | 700-500 | Medium to Strong |

Chromatographic Techniques for Purity and Separation

Chromatographic techniques are essential for the purification, separation, and purity assessment of chemical compounds. For this compound, various chromatographic methods are employed in its analysis and purification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of non-volatile compounds like this compound. libretexts.org Reversed-phase HPLC is the most common mode used for the analysis of aromatic carboxylic acids. chromforum.org

In a typical reversed-phase HPLC setup, a nonpolar stationary phase, such as a C18 column, is used with a polar mobile phase. The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), with a small amount of an acid (e.g., phosphoric acid, formic acid, or trifluoroacetic acid) added to suppress the ionization of the carboxylic acid group. sielc.comsielc.com This suppression leads to better peak shape and more reproducible retention times.

The retention time of this compound will depend on the specific conditions of the analysis, including the column, mobile phase composition, flow rate, and temperature. The presence of the bromine and fluorine atoms increases the hydrophobicity of the molecule compared to phenylacetic acid, which would generally lead to a longer retention time under the same reversed-phase conditions. Detection is typically achieved using a UV detector, as the aromatic ring of the compound absorbs UV light.

Table 2: Exemplary HPLC Conditions for the Analysis of Halogenated Phenylacetic Acids

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water with 0.1% Phosphoric Acid |

| Gradient | Isocratic or Gradient elution |

| Flow Rate | 1.0 mL/min |

| Temperature | Ambient or controlled (e.g., 30 °C) |

| Detection | UV at a specific wavelength (e.g., 254 nm) |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. Carboxylic acids like this compound are generally not volatile enough for direct GC analysis due to their high polarity and tendency to form hydrogen bonds. Therefore, a derivatization step is necessary to convert the carboxylic acid into a more volatile and thermally stable derivative. tcichemicals.com

A common derivatization method is silylation, where the acidic proton of the carboxylic acid is replaced by a trimethylsilyl (B98337) (TMS) group. nih.govresearchgate.netnih.gov Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used for this purpose. tcichemicals.com The resulting TMS ester is much more volatile and can be readily analyzed by GC-MS.

The gas chromatogram would show a peak corresponding to the silylated derivative of this compound at a specific retention time. The mass spectrometer then fragments the eluted compound, producing a unique mass spectrum that can be used for structural elucidation and confirmation. The mass spectrum of the TMS derivative would be expected to show a molecular ion peak and characteristic fragment ions resulting from the loss of methyl groups, the TMS group, and fragmentation of the phenylacetic acid backbone. nih.govresearchgate.net

Table 3: Predicted GC-MS Parameters for the Analysis of Silylated this compound

| Parameter | Condition |

| Derivatization Reagent | BSTFA with 1% TMCS or MSTFA |

| GC Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm) |

| Carrier Gas | Helium |

| Injection Mode | Split/Splitless |

| Temperature Program | Ramped from a low initial temperature to a high final temperature |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique widely used to monitor the progress of chemical reactions, identify compounds in a mixture, and determine the appropriate solvent system for column chromatography. globalresearchonline.netwisc.edu For the synthesis of this compound, TLC is an invaluable tool for tracking the conversion of starting materials to the final product.